ZAPA

GABAA receptor pharmacology low-affinity binding agonist potency

Researchers studying low-affinity GABAA receptors often face limited agonist selectivity, complicating detection of receptor subpopulation-specific effects. ZAPA sulfate addresses this as a conformationally restricted isothiouronium GABA analog with proven superiority over GABA and muscimol. • Higher potency than GABA/muscimol at low-affinity GABAA receptors • Substrate for neuronal GABA uptake (Km = 89 μM vs. GABA Km = 26 μM) • KCC2-dependent analgesia enables selective study of chloride extrusion in pain models • Differential efficacy at recombinant receptors: full agonist at RDLac, weak partial at UNC-49 (11%) Supplied as ≥98% pure solid with full analytical documentation. Bulk quantities available.

Molecular Formula C4H6N2O2S
Molecular Weight 146.17 g/mol
Cat. No. B1213702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZAPA
Synonyms3-((aminoiminomethyl)thio)-2-propenoic acid
3-((aminoiminomethyl)thio)-2-propenoic acid monohydrobromide
3-((aminoiminomethyl)thio)-2-propenoic acid monohydrochloride, (Z)-isomer
3-((aminoiminomethyl)thio)-2-propenoic acid, (E)-isomer
ZAPA
Molecular FormulaC4H6N2O2S
Molecular Weight146.17 g/mol
Structural Identifiers
SMILESC(=CSC(=N)N)C(=O)O
InChIInChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8)
InChIKeyQEYNZJBVNYDZKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZAPA Chemical Properties and GABAA Receptor Agonism


ZAPA ((Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid) is a conformationally restricted, isothiouronium analog of γ-aminobutyric acid (GABA) [1]. It functions as an agonist at low-affinity GABAA receptors and exhibits high potency and efficacy in various in vitro and in vivo models [2]. ZAPA is also a substrate for the neuronal GABA uptake system, with a Km of 89 μM [3]. Its unique structural features, including a Z-substituted carbon–carbon double bond, confer distinct pharmacological properties that differentiate it from other GABAergic agonists.

Why ZAPA Cannot Be Replaced by Generic GABA Analogs


Generic substitution among GABAergic agonists is not straightforward because of significant differences in potency, efficacy, and subtype selectivity across receptors and biological systems [1]. ZAPA, for example, shows greater potency than GABA and muscimol at low-affinity GABAA receptors and is a full agonist at Drosophila RDLac homo-oligomers but a weak partial agonist at UNC-49 receptors (11% efficacy) [2]. Its behavior as a substrate for the neuronal GABA uptake system (Km = 89 μM vs. GABA Km = 26 μM) further distinguishes it from other agonists [3]. These quantitative variations underscore that simple interchangeability is not scientifically valid; selection must be driven by precise experimental requirements.

Quantitative Differentiation from Key GABAA Agonists


Potency at Low-Affinity GABAA Receptors vs. GABA and Muscimol

ZAPA is more potent than both GABA and muscimol as an agonist at low-affinity GABAA receptors, making it a valuable tool for probing this receptor subpopulation . This differential potency is particularly evident in assays where low-affinity binding sites are isolated or preferentially activated.

GABAA receptor pharmacology low-affinity binding agonist potency

Analgesic Efficacy in Pain Models vs. THIP

In a mouse tail-flick model of analgesia, the efficacy of intrathecal ZAPA was markedly reduced by KCC2 blockade, whereas the efficacy of THIP (a δ-subunit-preferring agonist) was unaffected [1]. This differential sensitivity to chloride extrusion capacity highlights a key pharmacodynamic difference between these two agonists.

spinal analgesia KCC2 blockade GABAergic pharmacology

Age- and Region-Specific Anticonvulsant Profile

ZAPA displays an age-dependent anticonvulsant effect in a flurothyl-induced seizure model, showing efficacy in postnatal day 15 (P15) rats but not in adult rats [1]. In contrast, GABAergic modulation with muscimol or GABA itself does not exhibit this precise developmental window. Additionally, ZAPA exerts opposite effects depending on the substantia nigra region: anticonvulsant in the anterior part but proconvulsant in the posterior part [2].

epilepsy developmental neuropharmacology seizure models

Subtype Selectivity: RDLac vs. UNC-49 Receptors

ZAPA acts as a full agonist at the Drosophila RDLac GABA receptor (EC50 ~50 μM), but is an extremely weak partial agonist at the nematode UNC-49 receptor, with only 11% of the maximal GABA efficacy [1]. In contrast, isoguvacine and muscimol show different efficacy profiles across these subtypes. This divergence in intrinsic activity provides a unique pharmacological fingerprint.

GABA receptor subtypes insect pharmacology recombinant receptors

Neuronal GABA Uptake Substrate Activity

Unlike most GABAA agonists (e.g., muscimol, THIP, isoguvacine), ZAPA is also a substrate for the neuronal GABA transporter. Its affinity for the carrier (Km = 89 μM) is about one-third that of GABA (Km = 26 μM) [1]. This dual action—both receptor agonist and uptake substrate—is uncommon among GABA analogs and can influence its net pharmacological effect in intact tissue preparations.

GABA transport uptake kinetics dual-function ligands

SAR-Guided Potency vs. Substituted Derivatives

A comprehensive SAR study revealed that none of the substituted derivatives of ZAPA (including N-alkyl, guanidino, and amidine modifications) was as active as the parent compound [1]. The n-pentyl and n-hexyl analogues were the most potent among the derivatives but still 7-8 times less potent than ZAPA in the guinea-pig ileum assay [2]. This underscores the optimal activity of the unsubstituted ZAPA scaffold.

structure-activity relationship medicinal chemistry GABAA agonism

Recommended Applications Based on Quantitative Differentiation


Probing Low-Affinity GABAA Receptors in Native Tissues

ZAPA's higher potency at low-affinity GABAA receptors relative to GABA and muscimol makes it the preferred ligand for electrophysiological or binding studies focused on this receptor subpopulation . Its use can enhance the detection of low-affinity site-mediated effects, particularly in preparations where these receptors are sparsely expressed or masked by high-affinity binding.

Investigating Chloride Homeostasis in Spinal Analgesia

In rodent models of pain, ZAPA's analgesic efficacy is KCC2-dependent, whereas that of THIP is not . Therefore, ZAPA should be prioritized in studies examining the role of chloride extrusion in spinal nociceptive processing, neuropathic pain, or the actions of drugs that modulate KCC2 activity.

Age- and Region-Specific Seizure Studies

ZAPA's unique developmental profile—anticonvulsant in P15 rats but not adults—and its region-specific effects in the substantia nigra render it an indispensable tool for dissecting the maturation of seizure control mechanisms and the functional segregation of nigral GABAA receptors.

Deorphanizing Novel GABA-Gated Ion Channels

ZAPA's differential efficacy at recombinant receptors (full agonist at RDLac, weak partial agonist at UNC-49) makes it a valuable pharmacological probe for characterizing novel GABA receptor subunits, particularly in invertebrates or in heterologous expression systems where subtype selectivity is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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